3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic core. Key structural features include:
- 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and may influence receptor binding via methoxy group interactions.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-17-19-5-7-21-20(15-28(16-33-21)9-8-27-10-12-32-13-11-27)25(19)34-26(29)24(17)18-4-6-22(30-2)23(14-18)31-3/h4-7,14H,8-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPEWQHTKUWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 299.33 g/mol
- Key Functional Groups :
- Methoxy groups
- Morpholino group
- Dihydrochromeno structure
2. Anticancer Activity
Studies on similar chromeno derivatives have shown promising anticancer effects. For instance, one study reported that related compounds exhibited cytotoxicity against various cancer cell lines, including MCF-7 and HT29. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25 | Apoptosis |
| Compound B | HT29 | 30 | Cell Cycle Arrest |
| Target Compound | MCF-7/HT29 | TBD | TBD |
3. Enzyme Inhibition
The target compound may also act as an enzyme inhibitor. For example, related compounds have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies suggest competitive inhibition mechanisms.
4. Neuroprotective Effects
Preliminary studies suggest that derivatives of the target compound may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of chromeno derivatives and evaluated their anticancer activity against multiple cell lines. The most potent derivative demonstrated an IC₅₀ value of 48.65 µM against α-glucosidase, indicating significant potential as a therapeutic agent.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies have provided insights into the binding interactions of similar compounds with target enzymes. The docking results indicate that these compounds form critical hydrogen bonds with active site residues, enhancing their inhibitory potential.
Research Findings
Recent literature highlights the following findings regarding the biological activity of chromeno derivatives:
- In vitro Studies : Compounds showed varying degrees of cytotoxicity against cancer cell lines.
- Mechanistic Insights : Studies indicated that these compounds could induce apoptosis through mitochondrial pathways.
- Structure-Activity Relationship (SAR) : Modifications in the methoxy and morpholino groups significantly influenced biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes critical differences between the target compound and related chromeno-oxazine derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity: The target compound’s 3,4-dimethoxyphenyl group confers moderate lipophilicity, intermediate between the highly polar 4b (hydroxypentyl) and the highly lipophilic 4-chlorophenyl analog . The morpholinoethyl side chain balances solubility and membrane permeability, a critical advantage over purely alkylated analogs.
- Antioxidant Potential: Compounds with hydroxyl groups (e.g., ’s polyphenols) exhibit strong DPPH radical scavenging (IC50 ~5–6 µg/mL) . The target compound’s methoxy groups likely reduce antioxidant efficacy compared to hydroxylated analogs but may enhance metabolic stability.
Antiparasitic Activity :
- Ferrocenyl derivatives (e.g., 12b) show potent in vitro antimalarial activity due to redox-active iron centers . The target compound lacks this feature, suggesting divergent mechanisms of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
